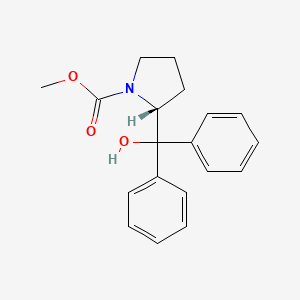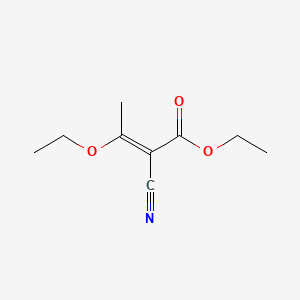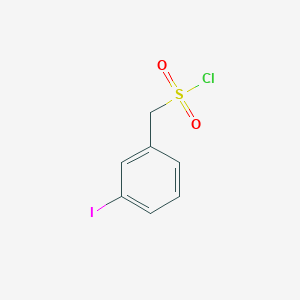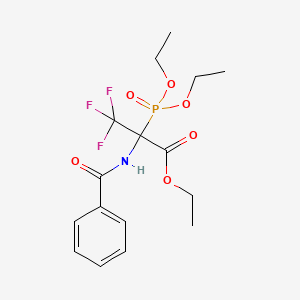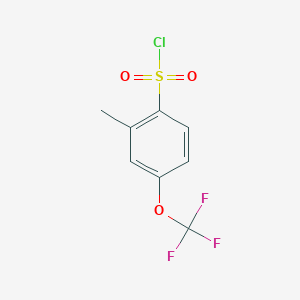
2-Methyl-4-(trifluoromethoxy)benzenesulfonyl chloride
Descripción general
Descripción
“2-Methyl-4-(trifluoromethoxy)benzenesulfonyl chloride” is a chemical compound with the CAS Number: 376637-84-2 . It has a molecular weight of 274.65 .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H6ClF3O3S/c1-5-4-6 (15-8 (10,11)12)2-3-7 (5)16 (9,13)14/h2-4H,1H3 . This indicates that the compound has a benzene ring with a methyl group (CH3) at position 2, a trifluoromethoxy group (OCF3) at position 4, and a sulfonyl chloride group (SO2Cl) also attached to the benzene ring . Chemical Reactions Analysis
While specific reactions involving “2-Methyl-4-(trifluoromethoxy)benzenesulfonyl chloride” are not available, benzenesulfonyl chlorides are generally reactive towards nucleophiles, and can participate in nucleophilic substitution reactions .Aplicaciones Científicas De Investigación
Synthesis and Molecular Structure
- Synthesis and Crystal Structure : The synthesis and structural characterization of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, which are structurally related to 2-Methyl-4-(trifluoromethoxy)benzenesulfonyl chloride, have been conducted. These studies reveal detailed molecular and electronic structures, important for understanding the compound's reactivity and properties (Rublova, Zarychta, Olijnyk, & Mykhalichko, 2017).
Kinetics and Reaction Mechanisms
- Solvent Nucleophilicity and Solvolyses : Research on benzenesulfonyl chlorides, including studies on solvent nucleophilicity and solvolyses, provides insight into the reaction mechanisms and kinetics of these compounds. These findings are relevant for understanding the behavior of 2-Methyl-4-(trifluoromethoxy)benzenesulfonyl chloride in various chemical environments (Kevill & D’Souza, 1999).
Applications in Organic Synthesis
- Magnetic Reagents in Alkylation : The development and application of high-load, recyclable magnetic ROMP-derived benzenesulfonyl chloride reagents have been explored. These reagents, which are related to 2-Methyl-4-(trifluoromethoxy)benzenesulfonyl chloride, demonstrate the potential for efficient retrieval and reusability in methylation/alkylation reactions (Faisal et al., 2017).
- Friedel-Crafts Sulfonylation : Studies on Friedel-Crafts sulfonylation in ionic liquids using benzenesulfonyl chlorides, including 4-methyl benzenesulfonyl chloride, highlight the enhanced reactivity and yields of these reactions under specific conditions. These findings are pertinent to the application of 2-Methyl-4-(trifluoromethoxy)benzenesulfonyl chloride in similar contexts (Nara, Harjani, & Salunkhe, 2001).
Pharmaceutical and Biomedical Research
- Antibacterial Screening : The synthesis and antibacterial screening of benzenesulfonyl derivatives, which can be extrapolated to the study of 2-Methyl-4-(trifluoromethoxy)benzenesulfonyl chloride, provide insights into the potential biomedical applications of these compounds (Kawsar et al., 2016).
Material Science and Polymer Research
- Preparation of Latent Curing Agents : The synthesis of derivatives through the reaction with benzenesulfonyl chloride, and their application in curing epoxy resin, demonstrates the relevance of such compounds in material science, particularly in the development of polymers and coatings (Lei et al., 2015).
Safety and Hazards
Mecanismo De Acción
Mode of Action
The compound is a type of sulfonyl chloride, which are known to be reactive and can undergo various chemical reactions. Specifically, 2-Methyl-4-(trifluoromethoxy)benzenesulfonyl chloride may participate in palladium-catalyzed desulfitative arylation of thiophenes and pyrroles .
Biochemical Pathways
The compound’s ability to participate in palladium-catalyzed desulfitative arylation suggests it may influence pathways involving thiophenes and pyrroles .
Action Environment
Environmental factors such as pH, temperature, and the presence of other reactive molecules could potentially influence the action, efficacy, and stability of 2-Methyl-4-(trifluoromethoxy)benzenesulfonyl chloride . .
Propiedades
IUPAC Name |
2-methyl-4-(trifluoromethoxy)benzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O3S/c1-5-4-6(15-8(10,11)12)2-3-7(5)16(9,13)14/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBLEBINYONYCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(F)(F)F)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(trifluoromethoxy)benzenesulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



